molecular formula C20H14ClN3O3S B11291480 N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11291480
M. Wt: 411.9 g/mol
InChI Key: UFZVDCLPHBRJLT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen-Schmidt condensation reaction, where precursors such as 2-chlorophenylacetic acid and 3-(5-thiophen-2-yl)-1,2,4-oxadiazole are reacted in the presence of a base like potassium hydroxide (KOH) in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the expression of genes like KI-67, Survivin, and COX-2, which are involved in cell proliferation and inflammation . The compound can induce apoptosis in cancer cells by activating caspases and deactivating anti-apoptotic proteins like BCL2.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetanilide: Shares the chlorophenyl group but lacks the thiophene and oxadiazole moieties.

    Thiophene-2-carboxamide: Contains the thiophene ring but differs in the rest of the structure.

    1,2,4-Oxadiazole derivatives: Similar in having the oxadiazole ring but vary in other substituents.

Uniqueness

N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl, thiophene, and oxadiazole groups in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C20H14ClN3O3S/c21-15-7-1-2-8-16(15)22-18(25)12-26-14-6-3-5-13(11-14)19-23-20(27-24-19)17-9-4-10-28-17/h1-11H,12H2,(H,22,25)

InChI Key

UFZVDCLPHBRJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CS4)Cl

Origin of Product

United States

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